molecular formula C10H21ClS B14299765 1-(Tert-butylsulfanyl)-6-chlorohexane CAS No. 119549-15-4

1-(Tert-butylsulfanyl)-6-chlorohexane

Cat. No.: B14299765
CAS No.: 119549-15-4
M. Wt: 208.79 g/mol
InChI Key: PBMSGIAEUSASCE-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfanyl)-6-chlorohexane is an organic compound characterized by the presence of a tert-butylsulfanyl group and a chloro group attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylsulfanyl)-6-chlorohexane typically involves the reaction of 6-chlorohexanol with tert-butylthiol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylsulfanyl)-6-chlorohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding hexane derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents such as dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hexane derivatives.

    Substitution: Aminohexane, thiol-hexane derivatives.

Scientific Research Applications

1-(Tert-butylsulfanyl)-6-chlorohexane finds applications in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(tert-butylsulfanyl)-6-chlorohexane involves its interaction with specific molecular targets, leading to various biochemical effects. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

  • tert-Butylsulfinyl chloride
  • tert-Butylsulfonamide
  • tert-Butylsulfanylphthalonitriles

Comparison: 1-(Tert-butylsulfanyl)-6-chlorohexane is unique due to the presence of both a tert-butylsulfanyl group and a chloro group on a hexane chain. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, tert-butylsulfinyl chloride is primarily used as an oxidizing agent, while tert-butylsulfonamide is known for its stability and use in the synthesis of sulfonamides. tert-Butylsulfanylphthalonitriles are mainly used in the synthesis of phthalocyanines, highlighting the diverse applications of tert-butylsulfanyl-containing compounds.

Properties

CAS No.

119549-15-4

Molecular Formula

C10H21ClS

Molecular Weight

208.79 g/mol

IUPAC Name

1-tert-butylsulfanyl-6-chlorohexane

InChI

InChI=1S/C10H21ClS/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3

InChI Key

PBMSGIAEUSASCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCCCCCCl

Origin of Product

United States

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